1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
646037-38-9 |
|---|---|
Molecular Formula |
C9H5F2N3O2 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-4-nitropyrazole |
InChI |
InChI=1S/C9H5F2N3O2/c10-6-1-7(11)3-8(2-6)13-5-9(4-12-13)14(15)16/h1-5H |
InChI Key |
KMBCJIVFGFZXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 3,5 Difluorophenyl 4 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum for 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole is expected to reveal distinct signals corresponding to the protons on the pyrazole (B372694) and the difluorophenyl rings. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the proton environments.
The pyrazole ring contains two protons, H-3 and H-5. Due to the asymmetric nature of the N-1 substituent and the C-4 nitro group, these protons are chemically non-equivalent and would likely appear as two distinct singlets, as long-range coupling between them is typically negligible. The strong electron-withdrawing effect of the adjacent nitro group at C-4 and the pyrazole ring itself would shift these signals significantly downfield.
The 3,5-difluorophenyl ring has three protons. The proton at the C-4' position is unique and would appear as a triplet, split by the two equivalent fluorine atoms at C-3' and C-5'. The two protons at the C-2' and C-6' positions are chemically equivalent and would appear as a doublet of triplets (or a complex multiplet), split by the adjacent fluorine atoms and the proton at C-4'.
Table 1: Predicted ¹H NMR Signals for this compound
| Predicted Signal | Corresponding Protons | Expected Multiplicity |
| Downfield Singlet | H-3 or H-5 (Pyrazole) | Singlet (s) |
| Downfield Singlet | H-5 or H-3 (Pyrazole) | Singlet (s) |
| Aromatic Region | H-2', H-6' | Doublet of Triplets (dt) or Multiplet (m) |
| Aromatic Region | H-4' | Triplet (t) |
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct signals would be expected, corresponding to the nine unique carbon atoms in the structure. The chemical shifts are influenced by hybridization, substituent effects, and coupling to fluorine atoms.
The pyrazole ring carbons (C-3, C-4, and C-5) would be observed in the aromatic region. The C-4 carbon, bearing the nitro group, is expected to be significantly deshielded. The signals for the difluorophenyl ring carbons would be subject to C-F coupling. The carbons directly bonded to fluorine (C-3' and C-5') would appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the ring (C-1', C-2', C-4', C-6') would show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF).
Table 2: Predicted ¹³C NMR Signals for this compound
| Predicted Signal | Corresponding Carbons | Expected Multiplicity (due to C-F coupling) |
| Aromatic Region | C-4 (Pyrazole) | Singlet |
| Aromatic Region | C-3 or C-5 (Pyrazole) | Singlet |
| Aromatic Region | C-5 or C-3 (Pyrazole) | Singlet |
| Aromatic Region | C-1' (ipso-Carbon) | Triplet (small ²JCF) |
| Aromatic Region | C-3', C-5' | Doublet (large ¹JCF) |
| Aromatic Region | C-2', C-6' | Triplet (small ³JCF) |
| Aromatic Region | C-4' | Triplet (small ⁴JCF) |
¹⁹F NMR Spectroscopic Analysis for Fluorine Environment
¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. Since the two fluorine atoms on the 3,5-difluorophenyl ring are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal provides information about the electronic nature of the aromatic ring. The signal would likely appear as a triplet, due to coupling with the two ortho protons (H-2' and H-6').
Advanced Multi-dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and confirm the connectivity between the two rings, two-dimensional NMR experiments are essential.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the pyrazole protons (H-3, H-5) and the phenyl ipso-carbon (C-1'), as well as between the phenyl protons (H-2', H-6') and the pyrazole carbons. These correlations would definitively establish the N-1 substitution position of the phenyl ring on the pyrazole core.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close in space. A key NOESY correlation would be expected between the ortho-protons of the phenyl ring (H-2', H-6') and the H-5 proton of the pyrazole ring, confirming their spatial proximity and further validating the structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition and molecular formula of a compound. The theoretical exact mass of this compound (C₉H₅F₂N₃O₂) can be calculated by summing the exact masses of its constituent atoms. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.
Table 3: Theoretical Exact Mass for this compound
| Molecular Formula | Compound Name | Theoretical Exact Mass (m/z) [M+H]⁺ |
| C₉H₅F₂N₃O₂ | This compound | 240.0375 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational modes of chemical bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the pyrazole ring, the 3,5-difluorophenyl group, and the nitro group.
The principal vibrational modes and their expected absorption regions are detailed in the interactive table below. The aromatic C-H stretching vibrations of the difluorophenyl ring are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. The pyrazole ring C-H stretching is also expected in this region. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are highly characteristic and typically produce strong absorptions around 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-F stretching vibrations of the difluorophenyl group are expected to give rise to strong bands in the 1300-1100 cm⁻¹ region. Vibrations associated with the C=C and C=N bonds of the aromatic rings will be observed in the 1600-1400 cm⁻¹ range.
Interactive Data Table: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Pyrazole C-H | Stretching | 3150 - 3100 | Medium |
| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1500 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1300 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| Pyrazole C=N | Stretching | 1550 - 1480 | Medium to Strong |
| C-N | Stretching | 1350 - 1250 | Medium |
| C-F | Stretching | 1300 - 1100 | Strong |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on structurally related nitrophenyl- and difluorophenyl-pyrazole derivatives allow for a detailed prediction of its molecular geometry and packing in the crystal lattice. bg.ac.rsnih.govnih.govnih.gov
It is anticipated that the pyrazole ring will be essentially planar. The dihedral angle between the pyrazole ring and the 3,5-difluorophenyl ring is a critical parameter, and based on similar structures, it is expected to be in the range of 30-50 degrees. nih.govresearchgate.net This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrazole ring. The nitro group is expected to be nearly coplanar with the pyrazole ring to maximize resonance stabilization.
Intermolecular interactions are expected to play a significant role in the crystal packing. Weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules, are likely to be the dominant forces governing the supramolecular architecture. bg.ac.rsnih.gov
Interactive Data Table: Expected Crystallographic Parameters
| Parameter | Expected Value | Basis for Expectation |
| Crystal System | Monoclinic or Orthorhombic | Common for similar pyrazole derivatives nih.govnih.govcardiff.ac.uk |
| Space Group | P2₁/c or similar | Frequently observed for related compounds nih.govcardiff.ac.uk |
| Dihedral Angle (Pyrazole-Phenyl) | 30 - 50° | Steric effects and data from analogous structures nih.govresearchgate.net |
| C-N (Nitro) Bond Length | ~1.47 Å | Typical values for aromatic nitro compounds |
| N-O (Nitro) Bond Length | ~1.22 Å | Typical values for aromatic nitro compounds |
| C-F Bond Length | ~1.35 Å | Standard bond length in fluorinated aromatic systems |
| Intermolecular Interactions | C-H···O, C-H···F, π-π stacking | Common packing motifs in related structures bg.ac.rsnih.govcardiff.ac.uk |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. The molecular formula for this compound is C₉H₅F₂N₃O₂.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the compound.
Interactive Data Table: Elemental Composition of C₉H₅F₂N₃O₂
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 47.99 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.24 |
| Fluorine | F | 18.998 | 2 | 37.996 | 16.87 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 18.66 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.21 |
| Total | 225.154 | 100.00 |
Computational Chemistry and Theoretical Studies of 1 3,5 Difluorophenyl 4 Nitro 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic and geometric properties of molecular systems. Through DFT calculations, a detailed picture of the molecule's behavior at the atomic level can be constructed.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)
The HOMO and LUMO are the frontier molecular orbitals, which are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. emerginginvestigators.org For 1-(3,5-difluorophenyl)-4-nitro-1H-pyrazole, the presence of the electron-withdrawing nitro group at the 4-position of the pyrazole (B372694) ring and the difluorophenyl group at the 1-position is expected to significantly lower the energies of both the HOMO and LUMO. The nitro group, in particular, would lead to a lower LUMO energy, enhancing the molecule's electrophilic character.
The distribution of molecular orbitals provides further detail. The HOMO is likely to be localized on the pyrazole ring and the phenyl ring, while the LUMO is expected to be predominantly centered on the nitro group and the pyrazole ring, reflecting the electron-accepting nature of the nitro moiety.
Charge distribution analysis reveals the partial charges on each atom within the molecule. The electronegative fluorine and oxygen atoms will carry partial negative charges, while the carbon atoms attached to them and the nitrogen atoms of the nitro group will exhibit partial positive charges. This charge distribution influences the molecule's electrostatic potential and its interactions with other polar molecules.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Estimated Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These are estimated values based on computational studies of similar nitro- and fluoro-substituted pyrazole derivatives.
Calculation of Global and Local Reactivity Descriptors
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.
Hardness (η): A measure of the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
The presence of the strongly electron-withdrawing nitro and difluorophenyl groups is expected to result in a high electrophilicity index for this compound, suggesting it will be a potent electrophile.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atom of the pyrazole ring bearing the nitro group and the nitrogen atoms of the pyrazole ring are likely to be susceptible to nucleophilic attack, while the phenyl ring may be the site for electrophilic attack, depending on the reaction conditions.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Estimated Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.25 eV |
| Hardness (η) | ELUMO - EHOMO | 4.5 eV |
| Electrophilicity Index (ω) | μ2 / 2η | 3.06 eV |
Note: These are estimated values based on computational studies of similar nitro- and fluoro-substituted pyrazole derivatives.
Geometrical Optimization and Conformational Analysis
Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule. For this compound, a key structural feature is the relative orientation of the pyrazole and difluorophenyl rings. The dihedral angle between these two rings will be a result of the balance between steric hindrance and electronic effects. In similar 1-phenylpyrazole (B75819) derivatives, a twisted conformation is often observed. nih.govresearchgate.net
The pyrazole ring itself is planar. The nitro group at the 4-position may be slightly twisted out of the plane of the pyrazole ring. The C-F bonds in the difluorophenyl ring will have specific bond lengths and the C-C-C bond angles will be close to the ideal 120° for an sp2 hybridized carbon.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing information on transition states and reaction pathways that can be difficult to obtain experimentally.
Elucidation of Reaction Pathways and Transition States for Pyrazole Transformations
Computational studies can map out the potential energy surface for various transformations of the pyrazole ring. This includes electrophilic and nucleophilic substitution reactions. For this compound, the nitro group can be a target for reduction, or it can be substituted under certain conditions. DFT calculations can model the step-by-step mechanism of such reactions, identifying the transition state structures and calculating their activation energies. This information is crucial for understanding the feasibility and kinetics of a given reaction.
Understanding Regioselectivity and Stereoselectivity in Pyrazole Synthesis
The synthesis of substituted pyrazoles often leads to the formation of regioisomers. Computational modeling can be employed to understand and predict the regioselectivity of the synthesis of this compound. A common route to pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). nih.gov The regioselectivity is determined by which nitrogen atom of the hydrazine attacks which carbonyl carbon.
By calculating the activation energies for the different possible reaction pathways leading to the different regioisomers, it is possible to predict the major product. rsc.org Factors such as the nature of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role. In the case of synthesizing this compound, the electronic and steric effects of the difluorophenyl and nitro groups would be the determining factors for the observed regioselectivity.
Tautomerism and Isomerism Studies
Investigation of Pyrazole Tautomeric Forms and Equilibria
No specific research investigating the tautomeric forms and equilibria for this compound was found. As a 1-substituted pyrazole, where the hydrogen on the N1 nitrogen is replaced by a 3,5-difluorophenyl group, this molecule is not expected to exhibit the common annular tautomerism that involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. While other forms of tautomerism, such as those involving the nitro substituent (aci-nitro tautomerism), are theoretically possible, no computational studies on this phenomenon for this specific compound have been identified in the search results.
Computational Assessment of Solvent Effects on Tautomerism
In the absence of studies on the tautomerism of this compound, there is consequently no available data regarding the computational assessment of solvent effects on its potential tautomeric equilibria. General computational studies on other heterocyclic molecules show that solvent polarity and the capacity for hydrogen bonding can significantly influence tautomeric stability, with polar solvents often stabilizing more polar tautomers. orientjchem.orgmdpi.com However, specific findings for this compound are not available.
Prediction of Non-linear Optical (NLO) Properties of Pyrazole Derivatives
There are no specific computational predictions or theoretical studies on the non-linear optical (NLO) properties of this compound found in the available search results.
Theoretical investigations into pyrazole derivatives often employ Density Functional Theory (DFT) to calculate properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are key indicators of NLO activity. wum.edu.pkwum.edu.pk The presence of electron-withdrawing groups, such as the nitro group, and π-conjugated systems are known to enhance NLO properties in organic molecules. researchgate.net However, without specific computational data for this compound, a quantitative discussion of its predicted NLO properties is not possible.
Chemical Reactivity and Transformation Studies of 1 3,5 Difluorophenyl 4 Nitro 1h Pyrazole
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly modulated by the attached functional groups. mdpi.com The presence of the N-phenyl substituent and the C-4 nitro group profoundly influences the typical reaction pathways of the pyrazole core.
Electrophilic Substitution Reactions (excluding nitration, as already a substituent)
Electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C-4 position due to the formation of a more stable cationic intermediate compared to attack at C-3 or C-5. rrbdavc.orgscribd.com However, in 1-(3,5-difluorophenyl)-4-nitro-1H-pyrazole, the C-4 position is already occupied. Furthermore, the nitro group is a powerful deactivating group, withdrawing electron density from the pyrazole ring through both inductive and resonance effects. This significantly reduces the nucleophilicity of the ring, making it highly resistant to further electrophilic attack. masterorganicchemistry.com The 1-(3,5-difluorophenyl) group also contributes to the deactivation of the pyrazole ring via its inductive effect.
Consequently, standard electrophilic substitution reactions on the pyrazole core are generally unfavorable for this compound. Any potential electrophilic attack would more likely target the less deactivated 3,5-difluorophenyl ring, though this would also be challenging due to the deactivating nature of the nitro-pyrazole substituent.
Table 1: Predicted Reactivity in Common Electrophilic Substitution Reactions
| Reaction Type | Reagents | Predicted Outcome on Pyrazole Core | Rationale |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | No reaction | Strong deactivation by the -NO₂ group. |
| Sulfonation | Fuming H₂SO₄ | No reaction | The pyrazole ring is insufficiently nucleophilic. scribd.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No reaction | Ring is heavily deactivated; potential for N-alkylation on the catalyst. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | No reaction | Requires an activated aromatic ring. |
Nucleophilic Substitution Reactions on the Pyrazole Core
While the electron-rich pyrazole ring is inherently resistant to nucleophilic attack, the presence of the strong electron-withdrawing nitro group at the C-4 position dramatically alters this reactivity. The nitro group can act as an activating group for nucleophilic aromatic substitution (SNAr), stabilizing the intermediate Meisenheimer-like complex. semanticscholar.org This allows for the potential displacement of the nitro group itself by a potent nucleophile.
Additionally, the fluorine atoms on the N-1 phenyl ring represent potential sites for SNAr reactions. The entire 1-(4-nitro-1H-pyrazol-1-yl) moiety acts as a strong electron-withdrawing group, which can activate the phenyl ring for the displacement of one or both fluorine atoms by suitable nucleophiles. nih.gov
Table 2: Potential Nucleophilic Substitution Sites and Reactions
| Site of Attack | Potential Leaving Group | Activating Group(s) | Example Nucleophiles |
|---|---|---|---|
| C-4 (Pyrazole) | -NO₂ | -NO₂ (self-activating) | RO⁻, RS⁻, R₂NH |
| C-3 or C-5 (Phenyl) | -F | 1-(4-nitro-1H-pyrazol-1-yl) | R₂NH, HO⁻ |
Functionalization at Pyrazole Nitrogen and Carbon Atoms
Functionalization can be achieved at both the nitrogen and carbon atoms of the pyrazole ring through pathways other than direct substitution on the neutral ring.
Nitrogen Atoms: The pyrazole ring contains a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). mdpi.com In the title compound, N-1 is already substituted. The N-2 atom possesses a lone pair of electrons in an sp² orbital, making it basic and nucleophilic. It is susceptible to protonation in acidic media and can undergo reactions like N-alkylation with alkyl halides, a common functionalization strategy for pyrazoles. rrbdavc.orgresearchgate.net
Carbon Atoms: Direct functionalization at the C-3 and C-5 positions is difficult. However, the electron-withdrawing nature of the substituents may increase the acidity of the C-H protons at these positions. It is conceivable that under very strong basic conditions (e.g., using organolithium reagents), deprotonation could occur, generating a carbanion that could then be trapped by an electrophile.
Reactivity of the Nitro Group at Position 4
The nitro group is not merely an electronic director but is itself a highly reactive functional group capable of undergoing various transformations.
Reduction Reactions of the Nitro Moiety
Table 3: Common Reagents for the Reduction of the Nitro Group
| Reagent(s) | Conditions | Product |
|---|---|---|
| Sn / HCl | Acidic, aqueous | 4-Amino-1-(3,5-difluorophenyl)-1H-pyrazole |
| H₂ / Pd/C | Catalytic hydrogenation | 4-Amino-1-(3,5-difluorophenyl)-1H-pyrazole |
| Fe / CH₃COOH | Acidic, organic solvent | 4-Amino-1-(3,5-difluorophenyl)-1H-pyrazole |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic | 4-Amino-1-(3,5-difluorophenyl)-1H-pyrazole |
Impact of the Nitro Group on Overall Ring Reactivity and Electron Density
The C-4 nitro group is the dominant electronic feature influencing the reactivity of the this compound system. Its effects are twofold:
Deactivation towards Electrophilic Attack: The nitro group withdraws electron density from the π-system of the pyrazole ring. This withdrawal, known as a -M (mesomeric) or -R (resonance) effect, combined with its strong -I (inductive) effect, lowers the electron density across the entire heterocyclic ring. This reduction in electron density makes the ring a poor nucleophile, thus deactivating it towards attack by electrophiles. libretexts.org
Activation towards Nucleophilic Attack: Conversely, the same electron-withdrawing properties that deactivate the ring for electrophilic substitution activate it for nucleophilic substitution. By pulling electron density out of the ring, the nitro group can stabilize the transient, negatively charged intermediate (Meisenheimer complex) that forms upon attack by a nucleophile. This stabilization lowers the activation energy for the reaction, facilitating the substitution, particularly at the carbon atom to which the nitro group is attached. semanticscholar.org
Table 4: Summary of Electronic Effects of the 4-Nitro Group
| Electronic Effect | Description | Consequence for Reactivity |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond framework due to the high electronegativity of nitrogen and oxygen. | Deactivates the entire ring towards electrophiles. |
| Resonance Effect (-R) | Delocalization of π-electrons from the ring onto the nitro group. | Strongly deactivates the ring towards electrophiles; stabilizes the intermediate in nucleophilic substitution. |
Reactivity of the 3,5-Difluorophenyl Group
The 3,5-difluorophenyl substituent is a significantly electron-deficient aromatic system. This is due to the high electronegativity of the two fluorine atoms, which withdraw electron density from the phenyl ring through the inductive effect (-I effect). Furthermore, the entire 4-nitro-1H-pyrazol-1-yl group acts as a powerful electron-withdrawing and deactivating group, a consequence of the pyrazole's inherent electron-deficient character compounded by the strong -M (mesomeric) and -I effects of the nitro group. This electronic profile renders the phenyl ring highly unreactive towards electrophilic attack but activates it for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, involving the attack of an electrophile on the electron-rich π-system of the ring. masterorganicchemistry.commasterorganicchemistry.com However, in this compound, the phenyl ring is severely deactivated by three strong electron-withdrawing groups: two fluorine atoms and the 4-nitropyrazolyl substituent. These groups reduce the electron density of the ring, making it a poor nucleophile and thus highly resistant to attack by electrophiles like nitronium ions (NO₂⁺) or sulfur trioxide (SO₃). lumenlearning.comscribd.com
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the 3,5-difluorophenyl ring makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. mdpi.comsemanticscholar.org The fluorine atoms serve as good leaving groups in SNAr reactions, often better than other halogens, because their high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. nih.govresearchgate.net
In this compound, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) can attack one of the carbon atoms bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion. The 4-nitropyrazolyl group, being strongly electron-withdrawing, provides essential stabilization for the negatively charged intermediate, particularly when the attack occurs at positions ortho or para to it, which in this case corresponds to the positions of the fluorine atoms (C3 and C5).
| Reaction Type | Reactivity | Directing Position(s) | Governing Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Highly Deactivated / Unreactive | C2, C4, C6 (meta positions) | Strong -I effect of two Fluorine atoms. Strong deactivating effect of the 4-nitro-1H-pyrazol-1-yl group. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated | C3, C5 (positions of F atoms) | Strong electron withdrawal by F atoms and the 4-nitropyrazolyl group stabilizes the Meisenheimer intermediate. Fluorine is a good leaving group in SNAr. |
This increased inductive pull has several consequences for the pyrazole ring:
Reduced Basicity: The electron density on the pyridine-like nitrogen (N2) of the pyrazole ring is diminished, making it less basic and less available for protonation or coordination to Lewis acids. Electron-withdrawing groups on N-arylpyrazoles are known to decrease the basicity of the pyrazole ring. nih.gov
Modified π-System: The electron-poor nature of the difluorophenyl group affects the π-system of the attached pyrazole. It can alter the energies of the molecular orbitals and influence the pyrazole ring's susceptibility to certain reactions.
Steric Effects: Crystal structure analyses of similar N-arylpyrazole compounds, such as 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, show a significant dihedral angle between the planes of the pyrazole and the difluorophenyl rings, often around 50°. nih.gov This twisting is a result of steric hindrance and prevents the two ring systems from being coplanar. A lack of planarity inhibits effective π-conjugation between the rings, meaning that the electronic effects of the difluorophenyl group on the pyrazole are transmitted primarily through the inductive sigma bond framework rather than through resonance. This is also observed in other N-aryl pyrazole structures where large dihedral angles are common. bg.ac.rsnih.govnih.gov
Reaction with Other Reagents and Complexation Behavior
The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons makes this compound a potential ligand for coordination with metal ions.
Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. researchgate.netnih.govrevistabionatura.com The coordination typically occurs through the sp²-hybridized pyridine-like nitrogen atom (N2), which possesses a lone pair of electrons available for donation to a metal center. nih.gov
In this compound, several potential coordination sites exist:
Pyrazole N2 Nitrogen: This is the most common and expected coordination site for pyrazole-type ligands. It can act as a monodentate ligand, binding to a single metal ion.
Nitro Group Oxygens: The oxygen atoms of the 4-nitro group also have lone pairs and could potentially coordinate to a metal center, especially if the metal is a hard Lewis acid. This could lead to chelation (if coordinating to the same metal as N2) or bridging between two different metal centers.
Bridging Ligand: In some cases, pyrazolate anions (formed by deprotonation of an N-H pyrazole) can act as bridging ligands between two metal centers. While this specific compound is an N-substituted pyrazole and cannot deprotonate at N1, the N2 atom and an oxygen from the nitro group could potentially bridge two metal ions.
The coordination ability of this ligand is expected to be weaker than that of simple pyrazoles due to the strong electron-withdrawing effects of both the 4-nitro group and the 3,5-difluorophenyl group. These substituents reduce the electron density on the N2 nitrogen, lowering its donor capacity. Nonetheless, stable complexes can still be formed, and the resulting metal complexes may exhibit interesting structural, electronic, or catalytic properties. rsc.orgjchemlett.commdpi.com
| Potential Donor Atom(s) | Coordination Mode | Potential Metal Ions | Comments |
|---|---|---|---|
| Pyrazole N2 | Monodentate | Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Fe(III) | Most probable coordination site, typical for pyrazole ligands. Basicity is reduced by electron-withdrawing groups. |
| Nitro Group Oxygen(s) | Monodentate or Bridging | Hard Lewis acidic metals (e.g., Fe(III), lanthanides) | Less common, but possible. Can lead to polynuclear structures. |
| Pyrazole N2 and Nitro Oxygen | Chelating or Bridging | Various transition metals | Formation of a chelate ring would involve a strained geometry but bridging is plausible. |
Advanced Applications in Chemical Sciences Excluding Prohibited Areas
Role in Material Science Research
The exploration of novel organic molecules for applications in material science is a burgeoning field, with compounds like 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole being investigated for their potential contributions to functional materials. The electronic characteristics of the pyrazole (B372694) ring system, in conjunction with the electron-withdrawing nature of the nitro and difluorophenyl groups, suggest potential for interesting optical and electronic properties.
Exploration as Components in Functional Materials (e.g., Non-linear Optics, Fluorescent Dyes)
While direct studies on this compound as a functional material are not extensively documented, the broader class of pyrazole derivatives has shown considerable promise in areas such as non-linear optics (NLO) and fluorescent dyes. The potential of pyrazole-based compounds in these applications stems from their inherent asymmetry and the ease with which their electronic properties can be tuned through substitution.
Non-linear Optics: Organic molecules with significant NLO properties typically possess a combination of electron-donating and electron-withdrawing groups, connected by a π-conjugated system. In the case of this compound, the nitro group acts as a strong electron acceptor, while the pyrazole and difluorophenyl rings constitute the conjugated backbone. The difluoro substitution on the phenyl ring can further enhance the NLO response by modifying the electronic distribution and increasing the molecular hyperpolarizability. The non-centrosymmetric nature of many pyrazole derivatives is a key factor in their potential for second-order NLO effects.
Fluorescent Dyes: The pyrazole nucleus is a component of various fluorescent compounds. The fluorescence properties of these molecules can be tailored by introducing different substituents. The presence of the 3,5-difluorophenyl group in this compound can influence the fluorescence quantum yield and the emission wavelength. The nitro group, being a strong electron-withdrawing group, often quenches fluorescence. However, its presence can be exploited in the design of fluorescent probes where the reduction of the nitro group to an amino group can lead to a "turn-on" fluorescence response.
| Functional Material Application | Key Structural Features of Pyrazole Derivatives | Potential Role of this compound |
| Non-linear Optics | Asymmetric charge distribution, π-conjugated system, electron-donating and -withdrawing groups. | The nitro group and difluorophenyl moiety can create a significant dipole moment, potentially leading to a high NLO response. |
| Fluorescent Dyes | Tunable emission properties through substitution. | The difluorophenyl group can modulate the fluorescence spectrum, while the nitro group could be used in designing "turn-on" fluorescent probes. |
Contributions to Agrochemical Research (Focus on Chemical Design and Synthetic Strategies for Scaffolds)scirp.orgnih.govacs.org
The pyrazole scaffold is a well-established and highly significant core structure in the field of agrochemical research. researchgate.net A multitude of commercial pesticides, including insecticides, herbicides, and fungicides, incorporate the pyrazole moiety. nih.gov The subject compound, this compound, embodies key structural elements that are of interest in the design of new agrochemical agents.
Design Principles for Pyrazole-based Scaffolds in Agrochemical Contexts
The design of effective pyrazole-based agrochemicals hinges on several key principles. The substituents on the pyrazole ring and the N-phenyl ring play a crucial role in determining the biological activity, selectivity, and physicochemical properties of the molecule.
Target Specificity: The nature and position of substituents are optimized to ensure high affinity for the target protein or enzyme in the pest, while minimizing off-target effects in beneficial organisms and crops.
Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability are carefully tuned to ensure efficient uptake, transport, and persistence of the compound in the target environment. The difluorophenyl group in this compound, for instance, can significantly impact its lipophilicity and metabolic stability.
Methodologies for Fluorine Incorporation into Agrochemical Scaffolds
The incorporation of fluorine atoms into agrochemical candidates is a widely employed strategy to enhance their efficacy and metabolic stability. nih.gov The presence of two fluorine atoms on the phenyl ring of this compound is a deliberate design choice with several potential benefits:
Increased Biological Activity: Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to stronger interactions with the target site.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes such as cytochrome P450s, which can prolong the compound's activity.
Improved Physicochemical Properties: Fluorine substitution can influence properties like lipophilicity and membrane permeability, which are crucial for the compound's bioavailability.
Synthetic methodologies for introducing fluorine into aromatic rings often involve nucleophilic aromatic substitution reactions on activated precursors or the use of specialized fluorinating reagents.
Utility as Precursors for More Complex Heterocyclic Systemsscirp.orgnih.govacs.org
Beyond its potential direct applications, this compound serves as a versatile building block in organic synthesis for the construction of more elaborate heterocyclic systems. scirp.org The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations.
Building Block Utility in Advanced Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its constituent parts:
The Nitro Group: The nitro group is a highly versatile functional group that can be readily reduced to an amino group. This amino-pyrazole derivative can then serve as a key intermediate for the synthesis of a wide range of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]triazines, many of which exhibit interesting biological activities.
The Pyrazole Ring: The pyrazole ring itself can undergo various reactions, including electrophilic substitution at the C5 position (if unsubstituted) and metallation followed by reaction with electrophiles.
The Difluorophenyl Ring: The fluorine atoms on the phenyl ring can activate the ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
The strategic manipulation of these reactive sites enables chemists to utilize this compound as a scaffold to build molecular complexity and access novel chemical entities with potential applications in medicinal chemistry and material science.
| Reactive Site | Potential Transformations | Resulting Structures |
| Nitro Group | Reduction to an amino group. | 4-Amino-1-(3,5-difluorophenyl)-1H-pyrazole, a precursor to fused heterocycles. |
| Pyrazole Ring | Electrophilic substitution, metallation. | Functionalized pyrazole derivatives. |
| Difluorophenyl Ring | Nucleophilic aromatic substitution. | Further substituted phenylpyrazole derivatives. |
Research in Energetic Materials (Chemical Stability and Theoretical Performance Prediction, not Explicit Detonation Properties)
The exploration of novel energetic materials is a significant area of chemical science, with a focus on developing compounds that offer improved performance and safety characteristics over traditional materials. Nitrogen-rich heterocyclic compounds, such as pyrazoles, are a promising class of materials in this field. The introduction of nitro groups (-NO2) onto the pyrazole ring is a common strategy to enhance the energetic properties of the resulting molecule. The stability and performance of these materials are closely linked to their molecular structure.
Design Considerations for Nitro-Pyrazole Energetic Scaffolds
The design of new energetic materials based on nitro-pyrazole scaffolds involves a multi-faceted approach to balance energy output with stability. Key considerations include:
Nitrogen Content and Oxygen Balance: A high nitrogen content is desirable as the formation of dinitrogen (N₂) gas upon decomposition is a highly exothermic process, releasing significant amounts of energy. The oxygen balance is another critical parameter, representing the degree to which the molecule can oxidize its own carbon and hydrogen atoms to form CO₂ and H₂O. An optimal oxygen balance is crucial for maximizing the energy release. The presence of nitro groups contributes to both the nitrogen content and the oxygen balance.
Heat of Formation: A high positive heat of formation is a key characteristic of high-energy-density materials. The energy is stored in the chemical bonds of the molecule, and a higher positive heat of formation indicates that more energy will be released upon decomposition.
Density: The density of an energetic material is a critical factor influencing its performance. Higher density allows for more energetic material to be packed into a given volume. The introduction of nitro groups and the promotion of efficient crystal packing through intermolecular interactions, such as hydrogen bonding and π-π stacking, are strategies used to increase density.
Introduction of Functional Groups: Beyond nitro groups, other functional groups can be introduced to the pyrazole scaffold to tailor its properties. For example, amino groups can participate in hydrogen bonding to increase density and stability. Fluorine atoms, as in the case of the 3,5-difluorophenyl group, can also influence molecular properties such as density and chemical stability, though specific research on this aspect in energetic pyrazoles is not detailed in the provided search results.
A summary of design considerations for nitro-pyrazole energetic scaffolds is provided in the table below.
| Design Consideration | Desired Property | Influencing Factors |
| Nitrogen Content | High | Number of nitrogen atoms in the pyrazole ring and functional groups. |
| Oxygen Balance | Optimized (closer to zero) | Number of oxygen atoms (from nitro groups) relative to carbon and hydrogen. |
| Heat of Formation | High and Positive | Molecular strain and presence of high-energy functional groups. |
| Density | High | Molecular weight, efficient crystal packing, intermolecular interactions. |
| Thermal Stability | High | Bond strengths, aromaticity of the pyrazole ring, molecular architecture. |
Theoretical Prediction of Energetic Characteristics (e.g., Stability Parameters)
Before the synthesis of a new energetic compound, computational methods are often used to predict its energetic properties and stability. These theoretical predictions can guide synthetic efforts toward the most promising candidates.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to calculate various properties of energetic materials. These calculations can provide insights into:
Heats of Formation: Calculated heats of formation are used to estimate the energy that will be released upon decomposition.
Molecular Density: The theoretical density of a molecule can be calculated from its optimized molecular geometry and volume.
Bond Dissociation Energies (BDE): BDE calculations can help to identify the weakest bond in a molecule, which is often the initial site of decomposition. This provides a measure of the molecule's thermal stability.
Molecular Dynamics Simulations: Molecular dynamics simulations can be used to model the behavior of molecules at the atomic level over time. These simulations can provide information about the initial steps of decomposition under thermal stress.
The use of these theoretical tools allows researchers to screen a large number of potential energetic compounds and prioritize those with the most promising combination of high performance and good stability for synthesis and experimental characterization.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 1-(3,5-difluorophenyl)-4-nitro-1H-pyrazole and its derivatives. nih.govnih.gov
Key areas for exploration include:
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex molecules like pyrazole derivatives in a single step, adhering to principles of atom and step economy. mdpi.com Future work could involve designing a one-pot synthesis that combines 3,5-difluorophenylhydrazine, a suitable three-carbon synthon, and a nitrating agent to construct the target molecule efficiently.
Green Chemistry Approaches: The development of environmentally benign synthetic protocols is crucial. This could involve the use of ultrasound or microwave irradiation to accelerate reaction times and improve yields, potentially under solvent-free conditions. mdpi.comnih.gov The use of greener solvents and recyclable catalysts would further enhance the sustainability of the synthesis.
Advanced Catalytic Systems: Exploring novel catalysts, such as transition-metal catalysts or nanocatalysts, could provide new pathways for the regioselective synthesis of substituted pyrazoles. mdpi.comnih.gov For instance, developing a catalytic method for the direct C-H nitration of a 1-(3,5-difluorophenyl)-1H-pyrazole precursor would be a significant advancement.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste. mdpi.com | Design of novel MCRs for direct assembly of the target structure. |
| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction rates, higher yields, cleaner reactions. mdpi.comnih.gov | Optimization of reaction conditions to maximize efficiency and minimize energy consumption. |
| Catalytic C-H Functionalization | Direct introduction of functional groups, high regioselectivity. | Development of selective catalysts for the nitration or arylation of the pyrazole core. |
Advanced Computational Studies for Enhanced Property Prediction and Mechanistic Understanding
Computational chemistry offers powerful tools to predict the properties of this compound and to understand its behavior at a molecular level. connectjournals.com Future computational studies can accelerate the discovery and optimization of derivatives for specific applications. researchgate.net
Promising computational approaches include:
Molecular Modeling and Docking: These techniques can be used to predict the interaction of the compound with biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. connectjournals.comnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM calculations can provide detailed insights into reaction mechanisms, such as nucleophilic aromatic substitution on the dinitrophenyl ring, helping to optimize reaction conditions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish correlations between the structural features of pyrazole derivatives and their biological activity or material properties, facilitating the design of more potent or effective compounds. connectjournals.com
Exploration of New Chemical Transformations and Functionalization Reactions
The structure of this compound offers multiple sites for chemical modification, opening avenues for the creation of diverse libraries of new compounds.
Future research in this area should focus on:
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amino group. This amino-pyrazole derivative can then serve as a key intermediate for the synthesis of a wide range of other compounds, such as amides, sulfonamides, and fused heterocyclic systems. exsyncorp.com
Nucleophilic Aromatic Substitution (SNAr): The nitro group on the pyrazole ring can potentially be displaced by various nucleophiles, allowing for the introduction of new functionalities at the C4 position. researchgate.net The electron-withdrawing nature of the difluorophenyl group could influence the reactivity of this position.
Functionalization of the Phenyl Ring: The fluorine atoms on the phenyl ring could be targeted for substitution reactions, although this is generally challenging. Alternatively, other positions on the phenyl ring could be functionalized through electrophilic aromatic substitution, provided that suitable activating groups are present.
Synthesis of Fused Heterocycles: The pyrazole ring can be used as a scaffold to construct more complex, fused heterocyclic systems, which are often associated with interesting biological and photophysical properties. researchgate.netmdpi.com
Potential in Emerging Material Science Fields and Applications
The unique electronic properties conferred by the fluorinated phenyl ring and the nitro group suggest that this compound and its derivatives could have applications in material science. researchgate.net
Potential areas of application to be investigated include:
Coordination Chemistry: Pyrazoles are excellent ligands for metal ions. The synthesis of coordination complexes incorporating this compound could lead to new materials with interesting magnetic, optical, or catalytic properties. researchgate.net
Organic Electronics: The electron-deficient nature of the molecule might make it suitable for use as an n-type material in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Nonlinear Optics: The presence of donor (pyrazole ring) and acceptor (nitro group) moieties suggests that derivatives could exhibit nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.
Chemosensors: The pyrazole scaffold can be incorporated into larger molecules designed to act as chemosensors for specific ions or molecules. scispace.com The interaction with an analyte could lead to a change in fluorescence or color, allowing for its detection.
Integration with Automated Synthesis and AI-driven Discovery Platforms
The integration of modern technologies can significantly accelerate the research and development process for new pyrazole derivatives.
Future efforts should leverage:
Automated Synthesis: High-throughput and automated synthesis platforms can be used to rapidly generate large libraries of derivatives of this compound. nih.gov This allows for the efficient exploration of structure-activity relationships.
Artificial Intelligence (AI) and Machine Learning: AI and machine learning algorithms can be trained on existing data to predict the properties of new, unsynthesized compounds. researchgate.net These tools can prioritize which molecules to synthesize, saving time and resources. nih.gov Generative models can even design novel pyrazole structures with desired properties from scratch. nih.gov
High-Throughput Screening: Combining automated synthesis with high-throughput screening allows for the rapid evaluation of the biological activity or material properties of large numbers of compounds, accelerating the discovery of promising candidates. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new therapeutics, functional materials, and innovative chemical technologies.
Q & A
Q. What are the established synthetic routes for 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For fluorinated pyrazoles, fluorinated chalcones or arylhydrazines are common precursors. For example, 3,5-difluorophenyl-containing pyrazoles are synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives under reflux conditions . Optimization may involve varying solvents (e.g., ethanol vs. acetic acid), reaction temperatures (80–120°C), and catalysts (e.g., piperidine). Purity can be enhanced via recrystallization using ethanol/dichloromethane mixtures .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : , , and -NMR to confirm substituent positions and fluorine coupling patterns .
- X-ray diffraction : Resolves dihedral angles between aromatic rings and nitro group orientation. For example, in related pyrazoles, the nitro group tilts 17.0° from the phenyl plane, influencing reactivity .
- IR spectroscopy : Identifies nitro (1520–1350 cm) and C-F (1250–1100 cm) stretches .
Q. How can researchers evaluate the basic biological activity of this compound?
Initial screening involves in vitro assays:
- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant potential : DPPH radical scavenging assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:
- Electrostatic potential surfaces : Highlights electrophilic/nucleophilic sites (e.g., nitro group as an electron-deficient center) .
- HOMO-LUMO gaps : Predicts charge transfer interactions and stability. For example, fluorinated pyrazoles often exhibit lower band gaps (~4.5 eV), enhancing bioactivity .
- Non-covalent interactions : AIM analysis identifies C–H···O/F interactions critical for crystal packing .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?
Discrepancies may arise from dynamic vs. static structures:
- Variable-temperature NMR : Detects conformational flexibility (e.g., ring puckering in solution vs. rigid crystal lattice) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) to explain packing differences .
- Synchrotron XRD : High-resolution data clarifies ambiguous bond lengths/angles .
Q. How does the 3,5-difluorophenyl substituent influence pharmacological activity compared to non-fluorinated analogs?
Fluorine atoms enhance:
- Lipophilicity : Improves blood-brain barrier penetration (logP increases by ~0.5–1.0 unit) .
- Metabolic stability : Resists oxidative degradation via C–F bond strength .
- Target binding : Fluorine’s electronegativity strengthens hydrogen bonds (e.g., with kinase active sites) . Comparative studies show fluorinated pyrazoles exhibit 2–5x higher antimicrobial potency than non-fluorinated analogs .
Q. What methodologies are used to study the compound’s photophysical properties for potential optoelectronic applications?
- UV-Vis spectroscopy : Identifies π→π* transitions (~300–350 nm) influenced by nitro and fluorine groups .
- Fluorescence quenching : Assesses electron-withdrawing effects of the nitro group via Stern-Volmer plots .
- Time-resolved spectroscopy : Measures excited-state lifetimes to evaluate charge separation efficiency .
Methodological Challenges and Solutions
Q. How can researchers address low yields in nitro-pyrazole synthesis?
Q. What advanced techniques validate the compound’s stability under physiological conditions?
Q. How are structure-activity relationships (SARs) systematically investigated for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
